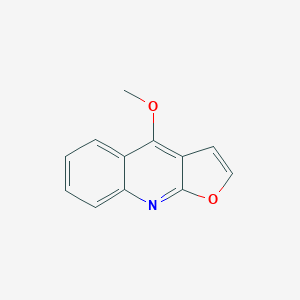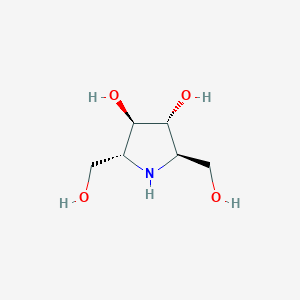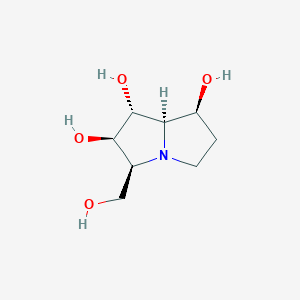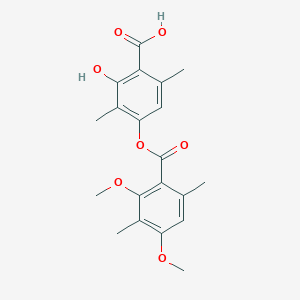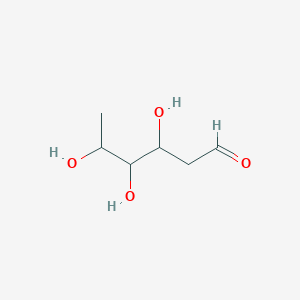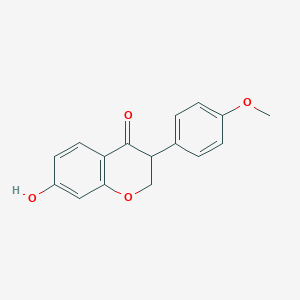
3,2'-Dihidroxicalcona
Descripción general
Descripción
3,2’-Dihydroxychalcone is a chemical compound with the empirical formula C15H12O3 and a molecular weight of 240.25 . It is a solid substance .
Synthesis Analysis
Chalcones, including 3,2’-Dihydroxychalcone, are an area of great interest in recent years. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .
Molecular Structure Analysis
The molecular structure of 3,2’-Dihydroxychalcone is represented by the SMILES string Oc1cccc(\\C=C\\C(=O)c2ccccc2O)c1 .
Chemical Reactions Analysis
Chalcones are α,β-unsaturated ketones that contain the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds .
Physical And Chemical Properties Analysis
3,2’-Dihydroxychalcone is a solid substance . Its empirical formula is C15H12O3, and its molecular weight is 240.25 .
Aplicaciones Científicas De Investigación
3,2’-Dihidroxicalcona: Un análisis exhaustivo de las aplicaciones de investigación científica:
Propiedades farmacológicas
Las propiedades farmacológicas de las calconas incluyen una amplia gama de actividades como antidiabéticas, neuroprotectoras y anticancerígenas, que también podrían ser aplicables a la 3,2’-Dihidroxicalcona.
Para obtener información más detallada sobre cada aplicación y referencias adicionales de investigación, consulte los enlaces proporcionados .
Mecanismo De Acción
Target of Action
3,2’-Dihydroxychalcone is known to interact with several targets. It has been found to activate bitter taste receptors, specifically hTAS2R14 and hTAS2R39 . These receptors play a crucial role in the perception of bitterness, which can influence food intake and metabolism.
Mode of Action
The interaction of 3,2’-Dihydroxychalcone with its targets leads to various changes. For instance, its activation of bitter taste receptors can trigger a cascade of intracellular events, leading to the perception of bitterness . .
Biochemical Pathways
3,2’-Dihydroxychalcone is implicated in several biochemical pathways. It has been suggested to have an inhibitory effect on the glycerol-3-phosphate dehydrogenase pathway in leishmania species . This pathway is crucial for energy production in these organisms, and its inhibition could potentially lead to their death.
Pharmacokinetics
Like other chalcones, it is expected to have good bioavailability due to its lipophilic nature .
Result of Action
The activation of bitter taste receptors by 3,2’-Dihydroxychalcone can lead to various molecular and cellular effects. For instance, it can influence food intake and metabolism, potentially contributing to weight management . Additionally, its inhibitory effect on the glycerol-3-phosphate dehydrogenase pathway in leishmania species could potentially be exploited for the treatment of leishmaniasis .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3,2’-Dihydroxychalcone, like other chalcones, plays a significant role in biochemical reactions. It has been found to exhibit a moderate ability to reduce blood sugar . It also interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of bioactivities .
Cellular Effects
3,2’-Dihydroxychalcone has been shown to have multifaceted effects on various types of cells. It can modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . It also has inhibitory effects on nitric oxide formation from LPS-stimulated murine microglial cells .
Molecular Mechanism
The molecular mechanism of action of 3,2’-Dihydroxychalcone involves its interactions at the molecular level. It has been suggested that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,2’-Dihydroxychalcone can change over time. For instance, it has been shown to exhibit a hypoglycemic effect comparable to that of metformin (an antidiabetic drug) in male mice with type 2 diabetes at doses of 200–300 mg/kg/day .
Metabolic Pathways
3,2’-Dihydroxychalcone is involved in the flavonoid biosynthesis pathway . Detailed information about the specific metabolic pathways that 3,2’-Dihydroxychalcone is involved in, including any enzymes or cofactors it interacts with, is currently limited.
Propiedades
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVPIDFNNFTHJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345756 | |
| Record name | 2',3-Dihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36574-83-1 | |
| Record name | MLS002693861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3-Dihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of hydroxyl groups on the A-ring of 3,2'-dihydroxychalcone influence its glucuronidation by UGT enzymes?
A: Research indicates that the presence of a hydroxyl group on the A-ring of 3,2'-dihydroxychalcone can significantly impact its glucuronidation by specific UGT1A isoforms. For instance, when reacting with UGT1A9, the addition of a hydroxyl group to the A-ring of dihydroxychalcones leads to increased formation of the 2'-O-glucuronide product. [] This suggests that the A-ring hydroxyl group may enhance the interaction between the enzyme and the substrate at the 2' position, promoting glucuronidation at that site.
Q2: Does 3,2'-dihydroxychalcone undergo cyclization during glucuronidation by UGT enzymes, and if so, which enzyme exhibits this activity?
A: Yes, 3,2'-dihydroxychalcone can undergo cyclization to form its corresponding flavanone glucuronide during glucuronidation. Specifically, UGT1A7 has been shown to promote both the cyclization of 3,2'-dihydroxychalcone and the formation of its corresponding flavanone glucuronide. [] This highlights the diverse catalytic activities of different UGT1A isoforms and their ability to influence the metabolic fate of chalcones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





